N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide

Description

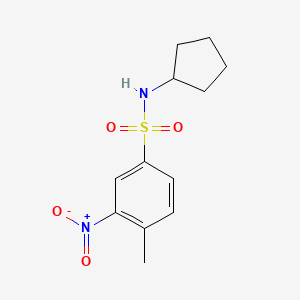

N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a cyclopentyl group attached to the sulfonamide nitrogen, a methyl group at the para position (C4), and a nitro group at the meta position (C3) on the benzene ring. The nitro group confers strong electron-withdrawing properties, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C12H16N2O4S |

|---|---|

Molecular Weight |

284.33 g/mol |

IUPAC Name |

N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H16N2O4S/c1-9-6-7-11(8-12(9)14(15)16)19(17,18)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |

InChI Key |

NYMGTVITSQGRTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The sulfonyl chloride undergoes nucleophilic attack by the amine’s lone pair, displacing chloride and forming the sulfonamide bond. A base (e.g., NaOH or KCO) neutralizes HCl, shifting equilibrium toward product formation.

Typical Procedure :

-

Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Add cyclopentylamine (1.2 equiv.) dropwise at 0–5°C.

-

Introduce aqueous NaOH (2.0 equiv.) to maintain pH 8–9.

-

Stir for 12–24 hours at room temperature.

-

Extract with ethyl acetate, wash with brine, and dry over NaSO.

-

Purify via recrystallization (ethanol/water) to yield white crystals.

Key Parameters :

-

Solvent : THF or dichloromethane optimizes solubility and reaction rate.

-

Temperature : Exothermic reaction requires controlled addition below 10°C to prevent side reactions.

Alkylation of 4-Methyl-3-Nitrobenzenesulfonamide

An alternative approach alkylates the sulfonamide’s nitrogen using cyclopentyl bromide under phase-transfer conditions. This method is advantageous when sulfonyl chlorides are inaccessible.

Base-Mediated Alkylation

The sulfonamide’s nitrogen is deprotonated by a strong base (e.g., MTBD or KCO), enabling nucleophilic substitution with cyclopentyl bromide.

Typical Procedure :

-

Suspend 4-methyl-3-nitrobenzenesulfonamide (1.0 equiv.) in dimethylformamide (DMF).

-

Add KCO (3.0 equiv.) and tetraethylbenzylammonium chloride (TEBA, 0.1 equiv.).

-

Introduce cyclopentyl bromide (1.5 equiv.) and heat to 80°C for 24 hours.

-

Quench with ice water, extract with dichloromethane, and dry.

-

Purify via column chromatography (SiO, hexane/ethyl acetate 3:1).

Key Parameters :

-

Base : MTBD or KCO ensures complete deprotonation.

-

Catalyst : TEBA enhances interfacial reactivity in biphasic systems.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Sulfonylation | Alkylation |

|---|---|---|

| Starting Material Cost | High (sulfonyl chloride) | Moderate |

| Reaction Time | 12–24 hours | 24–48 hours |

| Purification Complexity | Recrystallization | Chromatography |

| Overall Yield | 68–82% | 55–70% |

| Scalability | Industrial-friendly | Lab-scale |

Direct sulfonylation is preferred for large-scale synthesis due to higher yields and simpler workup. Alkylation suits exploratory studies where sulfonyl chlorides are unavailable.

Physicochemical Properties and Characterization

While experimental data for N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide remains limited, analogous sulfonamides provide insights:

-

Molecular Formula : CHNOS

-

Molecular Weight : 284.33 g/mol

-

Melting Point : Estimated 145–155°C (similar to nitrobenzenesulfonamides)

-

Solubility : Sparingly soluble in water; soluble in polar aprotic solvents (DMF, DMSO).

Spectroscopic Data :

-

IR (KBr) : ν 1340 cm (S=O asym), 1160 cm (S=O sym), 1520 cm (NO).

-

H NMR (DMSO-d) : δ 1.50–1.80 (m, 8H, cyclopentyl), 2.45 (s, 3H, CH), 7.70–8.10 (m, 3H, aromatic).

Challenges and Mitigation Strategies

Nitro Group Reactivity

The electron-withdrawing nitro group reduces nucleophilicity at the sulfonamide nitrogen. Using excess amine (1.2–1.5 equiv.) and elevated temperatures (40–50°C) improves conversion.

Steric Hindrance

Cyclopentyl’s bulkiness may slow alkylation. Phase-transfer catalysts (e.g., TEBA) enhance interfacial contact in biphasic systems.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: N-cyclopentyl-4-methyl-3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: N-cyclopentyl-4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide group, which is common in many drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide with structurally related sulfonamide derivatives:

Key Comparative Insights

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups: The nitro group at C3 in the target compound contrasts with the amino group in the ferroptosis inhibitor (). The amino group in suggests reduced steric hindrance and increased hydrogen-bonding capacity, which may improve target interaction.

- N-Substituents : The cyclopentyl group in the target compound provides intermediate steric bulk compared to cyclohexyl () and cyclopropyl (). Larger substituents like cyclohexyl may hinder binding in enzyme pockets, whereas smaller groups (e.g., methyl in ) could enhance solubility.

Physicochemical Properties

- Solubility : The methyl group at C4 in the target compound may improve lipophilicity compared to the fluoro-substituted derivative in . However, the cyclopentyl group could counteract this by increasing molecular weight and reducing aqueous solubility.

- Molecular Weight : The target compound (360.43 g/mol) is heavier than derivatives like (234.20 g/mol), which may influence bioavailability and permeability.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitrobenzenesulfonamide derivatives typically involves sulfonylation of amines with sulfonyl chlorides. Key steps include:

- Nucleophilic substitution : Reacting 3-nitro-4-methylbenzenesulfonyl chloride with cyclopentylamine in a polar aprotic solvent (e.g., DMF or THF) under controlled pH (8–9) to avoid side reactions.

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product .

- Yield optimization : Maintaining temperatures below 40°C to prevent nitro group decomposition and using excess amine (1.2–1.5 equivalents) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : Confirm sulfonamide formation via downfield shifts of NH protons (δ 8.5–9.5 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.0 ppm). Aromatic protons from the nitrobenzene ring appear as distinct multiplets (δ 7.5–8.5 ppm) .

- IR : Strong S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₁₂H₁₆N₂O₄S .

Q. How can crystallization protocols be tailored to obtain high-quality single crystals of sulfonamide derivatives for X-ray analysis?

- Methodological Answer :

- Solvent selection : Use slow-evaporation methods with solvents like ethyl acetate or dichloromethane/hexane mixtures to promote crystal growth .

- Temperature control : Gradual cooling (0.5°C/hour) from saturation temperature minimizes defects .

- Additives : Trace amounts of tertiary amines (e.g., triethylamine) can enhance crystal lattice stability by hydrogen-bond modulation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity or reactivity of this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with enzymatic targets (e.g., carbonic anhydrase), focusing on sulfonamide-Zn²⁺ coordination .

- DFT calculations : Analyze nitro group electrophilicity (LUMO energy levels) to predict reactivity in nucleophilic aromatic substitution .

- MD simulations : Assess conformational stability of the cyclopentyl group in hydrophobic binding pockets .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

- Methodological Answer :

- SHELX refinement : Apply TWIN/BASF commands in SHELXL to model twinned crystals, using HKLF5 data format for intensity integration .

- Disorder modeling : Partition disordered cyclopentyl groups into two orientations with occupancy ratios refined using PART instructions .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence thresholds below 5% .

Q. What experimental approaches elucidate the mechanism of nitro group reduction in this compound?

- Methodological Answer :

- Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol, monitoring intermediates via LC-MS to identify amine byproducts .

- Electrochemical reduction : Cyclic voltammetry in acetonitrile (supporting electrolyte: TBAPF₆) reveals reduction potentials linked to nitro → hydroxylamine → amine pathways .

- Kinetic isotope effects : Compare reaction rates in H₂O vs. D₂O to assess proton-transfer steps in the reduction mechanism .

Notes

- Advanced questions emphasize resolving methodological conflicts (e.g., crystallographic disorder) and mechanistic studies, while basic questions focus on synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.